

Application Notes and Protocols for PET Imaging with RTI-55 Analogs

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Compound of Interest

Compound Name: RTI-55 Hydrochloride

CAS No.: 141899-24-3

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Introduction: The Significance of RTI-55 Analogs in Neuroreceptor PET Imaging

Phenyltropane analogs, particularly those derived from the research at Research Triangle Institute (RTI), represent a cornerstone in the in vivo imaging of monoamine transporters. Among these, RTI-55 (β -CIT, 2 β -carbomethoxy-3 β -(4-iodophenyl)tropane) and its derivatives have emerged as indispensable tools in the field of positron emission tomography (PET). These high-affinity ligands primarily target the dopamine transporter (DAT), with considerable affinity for the serotonin transporter (SERT) and lower affinity for the norepinephrine transporter (NET).[1][2] This unique binding profile makes them exceptionally valuable for the study of various neurological and psychiatric disorders.

The primary application of PET imaging with RTI-55 analogs lies in the quantitative assessment of DAT density, which is a key biomarker for Parkinson's disease (PD) and other parkinsonian syndromes.[3] A reduction in DAT density in the striatum is a hallmark of the neurodegenerative processes in PD and is directly correlated with the severity of motor symptoms. PET imaging with radiolabeled RTI-55 analogs allows for the early and differential diagnosis of these

conditions, tracking of disease progression, and the evaluation of potential therapeutic interventions.[3]

This guide provides a comprehensive overview of the application of RTI-55 analogs in PET imaging, detailing the radiochemistry, preclinical and clinical imaging protocols, and the binding characteristics of key compounds. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful imaging agents in their work.

Molecular Interactions and Binding Affinities

The utility of an RTI-55 analog as a PET radiotracer is fundamentally determined by its binding affinity and selectivity for the monoamine transporters. The table below summarizes the in vitro binding affinities (Ki or IC50 in nM) of RTI-55 and several of its key analogs for DAT, SERT, and NET. This data is crucial for selecting the appropriate tracer for a specific research question, as the relative affinities will dictate the signal distribution in the brain. For instance, a high DAT/SERT ratio is desirable for specific imaging of the dopaminergic system.

Compound	DAT (Ki/IC50, nM)	SERT (Ki/IC50, nM)	NET (Ki/IC50, nM)	Reference
RTI-55 (β -CIT)	1.26	4.21	-	[4]
[¹²⁵ I]RTI-55	0.2 (High affinity), 5.8 (Low affinity)	0.2	-	[2]
HD-205	4.1	14	280	[5]
HD-244	20	-	-	[5]

Note: The binding affinities can vary depending on the experimental conditions and tissue preparations used.

The interaction of RTI-55 with DAT and NET is structurally similar, with the iodophenyl group playing a key role in binding.[6][7] However, in SERT, the presence of isoleucine at position 172 (valine in DAT and NET) alters the binding pocket, leading to a different orientation of the

ligand.[7] Understanding these molecular interactions is critical for the rational design of new, more selective RTI-55 analogs for PET imaging.

Radiochemistry: Synthesis of Radiolabeled RTI-55 Analogs

The successful application of RTI-55 analogs in PET imaging hinges on robust and efficient radiolabeling procedures. The choice of radionuclide is critical, with Carbon-11 (^{11}C , $t_{1/2} \approx 20.4$ min) and Fluorine-18 (^{18}F , $t_{1/2} \approx 109.8$ min) being the most commonly used positron emitters for these tracers. The shorter half-life of ^{11}C allows for repeat scans on the same day but presents logistical challenges in terms of synthesis and delivery. The longer half-life of ^{18}F is more practical for routine clinical use and allows for the imaging of slower kinetic processes.

Workflow for Radiopharmaceutical Synthesis

The general workflow for the synthesis of a PET radiotracer involves several key stages, from radionuclide production to final quality control.



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Figure 1: General workflow for the synthesis of a PET radiopharmaceutical.

Protocol 1: Automated Synthesis of [^{18}F]N-(3-fluoropropyl)-2 β -carbomethoxy-3 β -(4-iodophenyl)nortropine ([^{18}F]FP-CIT)

[^{18}F]FP-CIT is a widely used DAT imaging agent.[3] This protocol describes a common two-step, one-pot synthesis method.

I. Materials and Reagents:

- Precursor: N-(3-tosyloxypropyl)-2 β -carbomethoxy-3 β -(4-iodophenyl)nortropane
- [^{18}F]Fluoride (produced from a cyclotron)
- Kryptofix 2.2.2 (K_{222})
- Potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Water for injection
- Ethanol for injection
- Sterile filters (0.22 μm)
- Automated synthesis module (e.g., GE TRACERlabTM, Siemens Explora)
- HPLC system with a semi-preparative C18 column
- Radiation detectors

II. Step-by-Step Procedure:

- [^{18}F]Fluoride Trapping and Elution:
 - Aqueous [^{18}F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [^{18}F]F⁻.
 - The trapped [^{18}F]F⁻ is then eluted into the reaction vessel of the automated synthesis module using a solution of K_{222} and K_2CO_3 in acetonitrile/water.
- Azeotropic Drying:
 - The solvent is evaporated under a stream of nitrogen and gentle heating to remove water, which would otherwise interfere with the nucleophilic substitution reaction. This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile.

- Radiolabeling Reaction:
 - The precursor, dissolved in anhydrous acetonitrile, is added to the dried $[^{18}\text{F}]\text{F}^-/\text{K}_{222}/\text{K}_2\text{CO}_3$ complex in the reaction vessel.
 - The reaction mixture is heated at a specific temperature (e.g., 85-110 °C) for a set time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the tosylate group with $[^{18}\text{F}]$ fluoride.
- Purification:
 - The crude reaction mixture is diluted with the HPLC mobile phase (e.g., acetonitrile/water/triethylamine mixture) and injected onto the semi-preparative HPLC column.
 - The fraction corresponding to $[^{18}\text{F}]\text{FP-CIT}$ is collected.
- Formulation:
 - The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the $[^{18}\text{F}]\text{FP-CIT}$.
 - The cartridge is washed with sterile water to remove any remaining HPLC solvents.
 - The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired concentration and an acceptable ethanol percentage.
- Quality Control:
 - Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities. A value of >95% is typically required.
 - Molar Activity: Calculated from the total radioactivity and the mass of the product, determined by analytical HPLC with a standard curve. High molar activity is crucial to avoid pharmacological effects of the injected tracer.

- Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.
- pH: Measured to be within a physiologically acceptable range (typically 4.5-7.5).
- Sterility and Endotoxin Testing: Performed to ensure the final product is safe for intravenous injection.

Protocol 2: Synthesis of [¹¹C]-Labeled RTI-55 Analogs (General Approach)

The radiosynthesis of [¹¹C]-labeled RTI-55 analogs often involves the methylation of a suitable precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

I. Materials and Reagents:

- Precursor: A desmethylated analog of the target RTI-55 derivative (e.g., a secondary amine for N-methylation or a carboxylic acid for esterification).
- [¹¹C]Carbon dioxide ([¹¹C]CO₂) from a cyclotron.
- Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent.
- Hydriodic acid (HI) or triflic acid anhydride.
- Solvents (e.g., DMF, DMSO).
- HPLC system and other equipment as described in Protocol 1.

II. Step-by-Step Procedure:

- Production of [¹¹C]Methylating Agent:
 - [¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]methanol using a reducing agent like LiAlH₄.

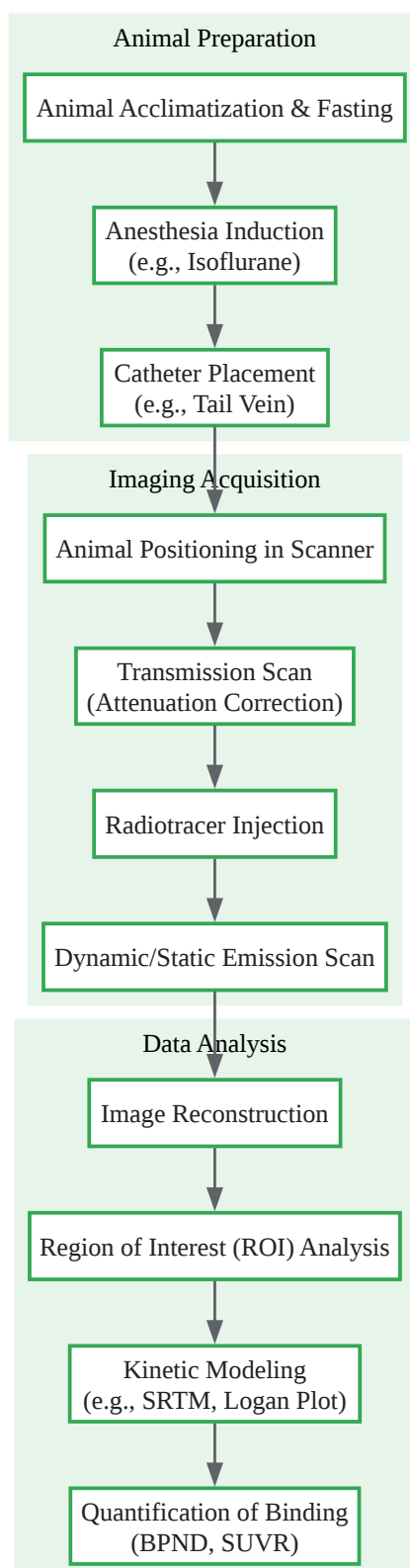
- The [^{11}C]methanol is then converted to [^{11}C]CH₃I by reaction with hydriodic acid, or to [^{11}C]CH₃OTf by reaction with triflic acid anhydride. This is typically performed in a dedicated module of the automated synthesizer.
- Radiomethylation Reaction:
 - The desmethyl precursor, dissolved in a suitable solvent (e.g., DMF), is reacted with the gaseous [^{11}C]CH₃I or [^{11}C]CH₃OTf at an elevated temperature. A base (e.g., NaOH, K₂CO₃) is often added to facilitate the reaction.
- Purification and Formulation:
 - The purification and formulation steps are analogous to those described for [^{18}F]FP-CIT, involving HPLC purification, solid-phase extraction, and formulation in a sterile, injectable solution.
- Quality Control:
 - The quality control parameters are the same as for ^{18}F -labeled tracers, with particular attention to the short timeframe available due to the rapid decay of ^{11}C .

Preclinical PET Imaging Protocols

Preclinical PET imaging in animal models is a critical step in the evaluation of novel RTI-55 analogs and for studying disease models. Rodents and non-human primates are the most commonly used species.

Workflow for In Vivo PET Imaging Experiment

A typical preclinical PET imaging study follows a standardized workflow to ensure data quality and reproducibility.



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Figure 2: Experimental workflow for an in vivo preclinical PET imaging study.

Protocol 3: Preclinical PET Imaging of DAT in Rodents

This protocol provides a general framework for imaging DAT in the rodent brain using an ^{18}F -labeled RTI-55 analog.

I. Animal Preparation:

- **Acclimatization:** House the animals (e.g., Sprague-Dawley rats or C57BL/6 mice) in a controlled environment for at least one week prior to the imaging study.
- **Fasting:** Fast the animals for 4-6 hours before the scan to reduce variability in tracer uptake. Water should be available ad libitum.
- **Anesthesia:** Anesthetize the animal with isoflurane (4-5% for induction, 1.5-2% for maintenance) in oxygen.[8] Monitor vital signs (respiration, heart rate, temperature) throughout the procedure.
- **Catheterization:** Place a catheter in a lateral tail vein for radiotracer administration.

II. PET Imaging:

- **Positioning:** Secure the anesthetized animal in a stereotaxic frame on the scanner bed to minimize head motion.
- **Transmission Scan:** Perform a transmission scan (using a ^{57}Co or ^{68}Ge source) for attenuation correction.
- **Radiotracer Injection:** Inject a bolus of the ^{18}F -labeled RTI-55 analog (e.g., 5-10 MBq for rats, 1-3 MBq for mice) through the tail-vein catheter, followed by a saline flush.
- **Emission Scan:** Acquire dynamic emission data in list mode for 60-90 minutes immediately following tracer injection.[8]

III. Data Analysis:

- **Image Reconstruction:** Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., 3D OSEM).[8]

- **Image Co-registration:** If available, co-register the PET images with an anatomical MRI scan for more precise anatomical localization.
- **Region of Interest (ROI) Analysis:** Draw ROIs on the striatum (target region) and cerebellum (reference region, assuming negligible DAT density) to generate time-activity curves (TACs).
- **Kinetic Modeling:** Apply a suitable kinetic model, such as the simplified reference tissue model (SRTM), to the TACs to estimate the binding potential (BPND), a measure of receptor density.

Protocol 4: Preclinical PET Imaging of DAT in Non-Human Primates (NHPs)

NHPs provide a highly translational model for human brain imaging. This protocol outlines a typical DAT PET imaging study in a macaque monkey.^[9]

I. Animal Preparation:

- **Training and Acclimatization:** Train the NHP to cooperate with the necessary procedures (e.g., sitting in a primate chair) to minimize stress.
- **Fasting:** Fast the animal overnight before the scan.
- **Anesthesia:** Anesthetize the NHP with ketamine/xylazine for induction, followed by isoflurane for maintenance.^[10] Intubate the animal to ensure a clear airway.
- **Catheterization:** Place intravenous catheters in a saphenous vein for tracer injection and in another vein for blood sampling if arterial input function measurement is required.

II. PET Imaging:

- **Positioning:** Place the anesthetized NHP in a stereotaxic head holder within the PET scanner.
- **Transmission Scan:** Acquire a transmission scan for attenuation correction.

- Radiotracer Injection: Inject a bolus of the ^{18}F -labeled RTI-55 analog (e.g., 150-200 MBq) intravenously.
- Emission Scan: Perform a dynamic emission scan for 90-120 minutes.

III. Data Analysis:

- Image Reconstruction and Co-registration: Similar to the rodent protocol, reconstruct the dynamic data and co-register with an MRI.
- ROI Delineation: Use the MRI to accurately delineate ROIs for the caudate, putamen, and cerebellum.
- Kinetic Modeling: Analyze the TACs using a reference tissue model (e.g., SRTM) or, if arterial blood data is available, a more complex compartmental model to obtain BPND.

Clinical PET Imaging Protocol for Parkinson's Disease

PET imaging with [^{18}F]FP-CIT is an established clinical tool for the differential diagnosis of parkinsonian syndromes.

Protocol 5: Clinical [^{18}F]FP-CIT PET/CT for Suspected Parkinson's Disease

I. Patient Preparation:

- Medication Review: Certain medications that may interfere with DAT binding (e.g., some antidepressants, psychostimulants) should be discontinued for an appropriate period before the scan, as determined by the referring physician and nuclear medicine specialist.
- Patient Information: Explain the procedure to the patient and obtain informed consent. No fasting is required.
- Intravenous Line: Place an intravenous catheter in an arm vein.

II. PET/CT Imaging:

- **Radiotracer Injection:** Administer a slow intravenous injection of approximately 185 MBq (5 mCi) of [¹⁸F]FP-CIT.
- **Uptake Period:** The patient should rest in a quiet, dimly lit room for an uptake period of 90 to 120 minutes.
- **Positioning:** Position the patient comfortably on the scanner bed with their head in a head holder to minimize movement.
- **CT Scan:** Perform a low-dose CT scan of the head for attenuation correction and anatomical localization.
- **PET Scan:** Acquire a static PET scan of the brain for 10-20 minutes.

III. Data Analysis and Interpretation:

- **Image Reconstruction:** Reconstruct the PET data, applying corrections for attenuation, scatter, and random coincidences.
- **Image Review:** Visually assess the reconstructed images. In healthy individuals, there is typically a symmetrical, comma-shaped high uptake in the striatum (caudate and putamen). In PD patients, there is a characteristic pattern of reduced tracer uptake, most prominently in the posterior putamen, which may be asymmetrical.
- **Semi-Quantitative Analysis:** Calculate the striatal binding ratio (SBR) by measuring the mean tracer uptake in the striatum and dividing it by the mean uptake in a reference region with negligible DAT density, such as the occipital cortex or cerebellum. A reduced SBR is indicative of dopaminergic neurodegeneration.

Conclusion and Future Directions

RTI-55 and its analogs have proven to be exceptionally valuable PET radiotracers for the in vivo study of monoamine transporters, particularly the dopamine transporter. The protocols and data presented in this guide provide a solid foundation for researchers and clinicians to effectively utilize these imaging agents.

The field continues to evolve, with ongoing research focused on the development of novel RTI-55 analogs with improved selectivity, faster kinetics, and enhanced metabolic stability.^[11] These next-generation tracers, coupled with advancements in PET imaging technology, promise to further refine our understanding of the pathophysiology of neurodegenerative and psychiatric disorders and to aid in the development of more effective treatments.

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